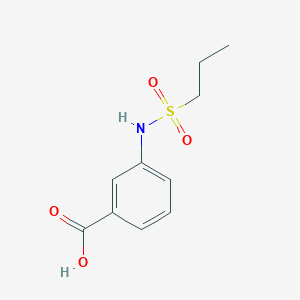

3-(Propane-1-sulfonamido)benzoic acid

描述

3-(Propane-1-sulfonamido)benzoic acid is a benzoic acid derivative with a propane sulfonamide group (-SO₂-NH-CH₂CH₂CH₃) substituted at the 3-position of the aromatic ring. This compound belongs to the sulfonamide class, known for their biochemical relevance, particularly in drug design due to their ability to interact with enzymes and receptors via hydrogen bonding and hydrophobic interactions. The sulfonamide group enhances metabolic stability and bioavailability compared to esters or amides, making it a key functional group in pharmaceuticals .

属性

IUPAC Name |

3-(propylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGSASQPVDRJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585506 | |

| Record name | 3-[(Propane-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849409-82-1 | |

| Record name | 3-[(Propane-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-aminobenzoic acid with propane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Propane-1-sulfonamido)benzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

3-(Propane-1-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

科学研究应用

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of benzoic acid, including 3-(propane-1-sulfonamido)benzoic acid, exhibit significant pharmacological activities. One notable application is in the development of specific agonists for lysophosphatidic acid receptors (LPA2), which play a critical role in cellular signaling and have implications in cancer therapy and tissue repair. Compounds synthesized from sulfamoyl benzoic acid analogues have shown subnanomolar activity, suggesting potential therapeutic applications in treating conditions related to LPA2 signaling pathways .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. In a study focusing on sulfamoyl benzoic acid analogues, it was found that these compounds could modulate inflammatory responses, which may be beneficial in developing treatments for inflammatory diseases .

Material Science

Polymer Chemistry

this compound has potential applications in polymer chemistry as a building block for synthesizing sulfonamide-containing polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Surface Modification

The compound can also be used for surface modification of materials to enhance their hydrophilicity or biocompatibility. This is particularly relevant in biomedical applications where material surfaces need to interact favorably with biological tissues .

Environmental Applications

Bioremediation

Due to its sulfonamide group, this compound may play a role in bioremediation efforts aimed at degrading sulfonamide antibiotics in wastewater. Research into the biodegradability of similar compounds suggests that they can be effectively broken down by specific microbial strains, thus reducing environmental pollution .

Case Study 1: LPA2 Agonists Development

A study published in Molecules synthesized several sulfamoyl benzoic acid analogues, demonstrating their effectiveness as LPA2 agonists. The research included computational docking analysis to rationalize the binding interactions within the LPA2 receptor, paving the way for future drug development targeting this receptor .

Case Study 2: Surface Modification Techniques

In an investigation of polymer surfaces treated with sulfonamide derivatives, researchers reported improved biocompatibility and reduced protein adsorption. This study highlighted the potential of using this compound as a functional agent in biomedical devices .

作用机制

The mechanism of action of 3-(Propane-1-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

相似化合物的比较

Positional Isomers and Sulfonated Derivatives

Compound 3 (Hydroxyl-(sulfooxy)benzoic acid)

- Structure : C₇H₆O₇S, featuring a hydroxyl group and a sulfoxy (-O-SO₃H) substituent on the benzoic acid backbone.

- Key Differences :

- Fragmentation Stability : MS/MS analysis reveals cleavage of the sulfoxy group (loss of 80 Da) and carboxylic acid (loss of 44 Da), leading to dihydroxybenzoic acid (m/z 153) and benzene-diol (m/z 109) fragments .

- Acidity : The sulfoxy group increases acidity compared to the sulfonamide in the target compound, altering solubility in aqueous environments.

Positional Isomers (2-/3-/4-Substituted)

Halogenated and Ester Derivatives

Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)-benzoate

- Structure : Fluorine atoms at 2- and 6-positions, with a benzyl ester replacing the carboxylic acid.

- Key Differences: Lipophilicity: The benzyl ester increases logP (predicted ~3.5 vs. ~1.2 for the free acid), enhancing membrane permeability but reducing aqueous solubility .

Ether-Linked and Heterocyclic Analogs

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid

- Structure : Ether-linked tetrahydro-pyran substituent at the 4-position.

- Synthetic Utility: Used as an intermediate in drug candidates (e.g., Compound 166 in EP 4 219 465 A2), highlighting its role in optimizing pharmacokinetics .

Functional Group Replacements

3-Azidopropane Derivatives (e.g., 3-Azidopropanenitrile)

- Structure : Azide (-N₃) group replaces sulfonamide.

- Key Differences :

生物活性

Introduction

3-(Propane-1-sulfonamido)benzoic acid, a sulfonamide derivative, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the molecular formula and features a sulfonamide functional group attached to a benzoic acid moiety. Its structure allows for various interactions with biological molecules, influencing its activity in biochemical pathways.

| Property | Value |

|---|---|

| Molecular Weight | 245.28 g/mol |

| Melting Point | 120-125 °C |

| Solubility | Soluble in water |

| pKa | 7.4 |

Enzyme Interactions

This compound interacts with several enzymes, particularly those involved in sulfonation reactions. It acts as both a substrate and an inhibitor, influencing enzymatic activity through hydrogen bonding and ionic interactions.

Cellular Effects

Research indicates that this compound significantly affects cell signaling pathways and gene expression. For instance, it can modulate the activity of signaling molecules, leading to alterations in cellular metabolism and energy production. Studies have shown that it enhances the activity of proteasomal pathways and cathepsins B and L, which are crucial for protein degradation and cellular homeostasis .

Table 2: Effects on Cellular Pathways

| Pathway | Effect |

|---|---|

| Ubiquitin-Proteasome Pathway | Activation |

| Autophagy-Lysosome Pathway | Enhanced activity |

| Gene Expression | Modulation of signaling |

The mechanism by which this compound exerts its biological effects involves specific binding interactions with target proteins and enzymes. The sulfonamide group facilitates hydrogen bonding and electrostatic interactions, potentially inhibiting or activating enzyme activity .

Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses may enhance enzyme activity, while higher doses can lead to cytotoxicity and organ damage. Optimal dosing is critical for maximizing therapeutic benefits while minimizing adverse effects.

Case Study: In Vivo Effects

In animal models, varying dosages of this compound were tested to observe its impact on metabolic processes. At lower concentrations (5 μg/mL), the compound significantly increased proteasome activity without notable cytotoxicity. However, at higher concentrations (50 μg/mL), adverse effects were observed, including liver enzyme elevation indicative of toxicity .

Research Applications

This compound is utilized in various fields:

- Medicinal Chemistry : As a potential therapeutic agent targeting specific enzymes.

- Biochemistry : In studies related to protein-ligand interactions.

- Pharmacology : Investigated for its role in modulating metabolic pathways.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Propane-1-sulfonamido)benzoic acid with high purity?

- Methodological Answer : The compound can be synthesized via sulfonamidation of 3-aminobenzoic acid using propane-1-sulfonyl chloride under anhydrous conditions. A base such as pyridine or triethylamine is typically employed to neutralize HCl byproducts. Purification is achieved through recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography with gradients of ethyl acetate and hexanes . Confirm purity via HPLC (>98%) using a C18 column and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (v/v 70:30) .

Q. How can the compound’s structure and purity be validated using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Characteristic peaks include the sulfonamide NH proton (δ ~10-11 ppm) and aromatic protons (δ ~7-8 ppm) for the benzoic acid moiety. The propane sulfonamide chain is confirmed by methylene protons (δ ~3.0-3.5 ppm) .

- IR Spectroscopy : Key bands include the sulfonamide S=O stretch (~1350-1150 cm⁻¹) and carboxylic acid O-H stretch (~2500-3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 258.1 (calculated for C₁₀H₁₁NO₄S) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at -20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the sulfonamide group or oxidation of the carboxylic acid. Avoid exposure to moisture and light. Stability tests using accelerated degradation studies (40°C/75% RH for 14 days) can assess shelf life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data across different experimental setups?

- Methodological Answer : Solubility variations may arise from pH-dependent ionization of the carboxylic acid (pKa ~4.2) and sulfonamide (pKa ~10.5). Use buffered solutions (e.g., phosphate buffer pH 7.4) for consistency. For low solubility in aqueous media, employ co-solvents (e.g., DMSO ≤1% v/v) and validate via UV-Vis spectroscopy at λmax ~260 nm .

Q. What strategies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and monitor binding kinetics in real-time using varying compound concentrations (1–100 μM).

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes to calculate binding affinity (Kd) .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on sulfonamide interactions with catalytic residues .

Q. How can contradictory bioactivity data in cell-based assays be addressed?

- Methodological Answer : Variability may stem from differences in cell permeability or efflux pump activity.

- Permeability Assays : Use Caco-2 monolayers to assess passive diffusion. Apply P-glycoprotein inhibitors (e.g., verapamil) if efflux is suspected.

- Metabolite Screening : LC-MS/MS can identify degradation products (e.g., free benzoic acid) that may confound results .

Q. What advanced methods are used to study the compound’s role in covalent protein modification?

- Methodological Answer : The sulfonamide group can act as a leaving group in nucleophilic substitution reactions.

- Click Chemistry : Functionalize the compound with an alkyne handle for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-tagged proteins.

- Proteomic Workflow : After reaction, digest proteins with trypsin, enrich modified peptides via affinity tags, and identify sites via tandem MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。